Zinc phthalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2880-85-5 |

|---|---|

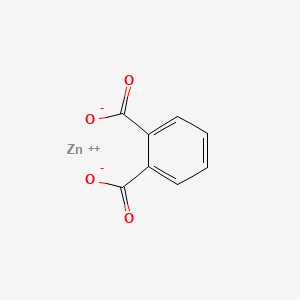

Molecular Formula |

C8H4O4Zn |

Molecular Weight |

229.5 g/mol |

IUPAC Name |

zinc;phthalate |

InChI |

InChI=1S/C8H6O4.Zn/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

UXDZLUCNRYCZCG-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth of Zinc Phthalates

Solution-Based Crystal Growth Techniques

Growing crystals from a solution is a prevalent method that relies on achieving a state of supersaturation, from which the crystalline solid can precipitate in an ordered fashion.

The slow evaporation solution growth technique is a widely utilized method for obtaining high-quality single crystals of zinc phthalate (B1215562). ijsr.net This process typically involves dissolving stoichiometric quantities of a zinc source, such as zinc acetate (B1210297) or zinc sulfate, and a phthalate source, like phthalic acid or potassium hydrogen phthalate, in a suitable solvent. ijsr.netjetir.org For instance, zinc phthalate crystals have been successfully grown by dissolving zinc acetate and phthalic acid in double-distilled water. ijsr.net The solution is stirred for several hours to ensure homogeneity, filtered to remove any impurities, and then left undisturbed in a dust-free environment at a constant temperature. ijsr.net As the solvent slowly evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and growth of crystals. restpublisher.com Defect-free seed crystals can be suspended in the mother liquor to encourage the growth of larger, bulk crystals over a period of several weeks. ijsr.net

The choice of solvent and the molar ratio of the reactants are critical parameters that significantly influence the crystallization process, affecting the size, morphology, and even the polymorphic form of the resulting crystals. rsc.org Solvents function not only to dissolve the reactants but can also act as templates or modulators of crystal growth. rsc.org The solubility of the precursors in a given solvent system dictates the level of supersaturation that can be achieved, which is a primary driving force for crystallization. restpublisher.com For zinc-based coordination polymers, solvents like dimethylformamide (DMF) and methanol (B129727) (MeOH) can competitively influence the final structure, with the weaker templating solvent acting as a crystal modulator that slows the rate of nucleation and promotes the growth of larger crystals. rsc.org

The stoichiometric ratio between the zinc salt and the phthalic acid derivative is also crucial. For example, in the synthesis of a mixed crystal, zinc(II) incorporated potassium hydrogen phthalate, a specific molar ratio of 6:1 between potassium hydrogen phthalate and zinc sulphate was used to facilitate the incorporation of zinc ions into the crystal lattice. jetir.org Deviations from the optimal stoichiometry can lead to the formation of undesired phases or inhibit crystal growth altogether.

Table 1: Examples of Solution-Based Synthesis Parameters for Zinc Phthalates

| Target Compound | Zinc Source | Phthalate Source | Solvent | Molar Ratio (Phthalate:Zinc) | Reference |

|---|---|---|---|---|---|

| This compound | Zinc Acetate | Phthalic Acid | Water | 1:1 | ijsr.net |

| Zinc Potassium Hydrogen Phthalate | Zinc Sulphate | Potassium Hydrogen Phthalate | Water | 6:1 | jetir.org |

Slow Evaporation Methodologies for Single Crystal Growth

Solid-State Synthesis Approaches

Solid-state synthesis offers an alternative, often solvent-free, route to this compound compounds. This method can be advantageous for its simplicity, reduced waste, and the potential to form products that are inaccessible from solution. Ternary complexes of zinc(II) with phthalate and imidazole (B134444) have been synthesized via a room-temperature solid-state reaction. asianpubs.orgasianpubs.org This approach involves grinding the raw materials, such as o-phthalic acid, imidazole, and zinc acetate, together, which provides the mechanical energy to initiate the reaction and form the final product. asianpubs.org

Another unconventional approach is the rheological phase reaction method, which has been used to synthesize this compound. researchgate.net This technique utilizes a solid-liquid rheological mixture to facilitate the reaction, representing a novel and effective route for preparing coordination compounds. researchgate.net

Table 2: Example of Solid-State Synthesis of a this compound Complex

| Target Compound | Reactants | Method | Reference |

|---|---|---|---|

| Zn(phth)(Im)·2H₂O | o-Phthalic Acid, Imidazole, Zinc Acetate | Room Temperature Grinding | asianpubs.org |

Coordination Chemistry-Driven Synthesis

The true structural diversity of zinc phthalates is unlocked through the principles of coordination chemistry, where the introduction of additional ligands, known as ancillary or co-ligands, allows for the rational design of complex molecular architectures. journalirjpac.com

The synthesis of zinc(II) phthalates with ancillary N-donor ligands is a field of intensive research. journalirjpac.comresearchgate.net Ligands such as pyridine (B92270), imidazole and their derivatives (e.g., 1-methylimidazole), and bipyridines are intentionally introduced into the reaction mixture. journalirjpac.comepa.gov These N-donor ligands coordinate to the zinc(II) centers, influencing their coordination geometry and satisfying their coordination spheres. asianpubs.orgepa.gov This, in turn, dictates how the phthalate ligands bridge the metal centers, guiding the self-assembly process toward specific structural outcomes. researchgate.net For example, reacting a zinc salt, o-phthalic acid, and 1-methylimidazole (B24206) in a methanol solution yields a coordination polymer where the N-donor ligand is incorporated into the final structure. researchgate.net The choice of N-donor ligand is critical; factors like steric bulk and the number and position of donor atoms can dramatically alter the resulting framework.

The versatile coordination abilities of the o-phthalate anion, combined with a wide array of ancillary ligands, allow for the construction of this compound complexes with dimensionalities ranging from discrete 0D molecules to infinite 1D, 2D, and 3D polymers. journalirjpac.comresearchgate.net

0D Structures (Discrete Complexes): In some cases, instead of forming infinite polymers, the assembly process terminates to form discrete molecules. A dinuclear complex, considered a zero-dimensional structure, has been reported where two phthalate ligands bridge two zinc(II) centers, which are also coordinated to imidazole and water molecules, forming a 14-membered macrocycle. researchgate.net Dimeric (0D) complexes can also be favored over polymers when using non-linear dicarboxylates and bulky N-donor ligands like N,N'-dimethylthiourea.

1D Structures (Coordination Polymers): One-dimensional chains are a common structural motif. In many such compounds, [Zn(N-donor)x] units are linked by bridging phthalate anions to form infinite chains. epa.govresearchgate.net For instance, the complex [Zn(Pht)(1-MeIm)₂]n consists of [Zn(1-MeIm)₂] building units connected by bridging phthalate ions into one-dimensional helical chains. researchgate.netepa.gov

2D and 3D Structures (Coordination Polymers): Higher-dimensional structures are formed when 1D chains are further linked into layers (2D) or comprehensive frameworks (3D). This can be achieved by using longer, more rigid ancillary ligands capable of bridging between chains, such as 4,4'-bipyridine (B149096). journalirjpac.comacs.org Intermolecular forces, particularly hydrogen bonding involving coordinated water molecules or the ligands themselves, can also play a crucial role in assembling lower-dimensional structures into robust 2D or 3D networks. epa.gov For example, a 3D architecture has been synthesized using 3-(4-hydroxypyridinium-1-yl) phthalic acid and 4,4'-bipyridine as a co-ligand. acs.org Similarly, a 3D zinc(II) coordination polymer was constructed using an ether-bridged tetracarboxylate ligand and 1,2-di(4-pyridyl)ethylene. mdpi.com

Table 3: Structural Diversity of Zinc(II) Phthalates with Ancillary Ligands

| Ancillary Ligand(s) | Compound Formula | Dimensionality | Reference |

|---|---|---|---|

| Imidazole, Water | [Zn₂(Pht)₂(Im)₂(H₂O)₂] | 0D (Dinuclear) | researchgate.net |

| 1-Methylimidazole | [Zn(Pht)(1-MeIm)₂]n | 1D (Chain) | epa.gov |

| 4,4'-bipyridine | [Zn(L)(4,4'-bpy)₀.₅]n (H₂L = 3-(4-hydroxypyridinium-1-yl) phthalic acid) | 3D (Framework) | acs.org |

| 1,3-bi(4-pyridyl)propane | [Zn(L)(bpp)]n (H₂L = 3-(4-hydroxypyridinium-1-yl) phthalic acid) | 2D (Layer) | acs.org |

| N,N'-dimethylthiourea | [Zn(L2)₂(µ-phthalate)]n | 1D (Chain) | |

| 1,2-di(4-pyridyl)ethylene | [Zn₂(µ₄-dppa)(µ-dpe)(µ-H₂O)]n·nH₂O | 3D (Framework) | mdpi.com |

Design and Synthesis of Zinc(II) Phthalates with Ancillary Ligands (e.g., N-donor Ligands like Pyridine, Imidazole)

In-Situ Formation Techniques (e.g., as Nucleating Agents)

A significant application of this compound is its use as a β-nucleating agent (β-NA) for isotactic polypropylene (B1209903) (iPP), enhancing the polymer's mechanical properties. epa.govacs.org Conventional methods of adding pre-synthesized nucleating agents can suffer from poor dispersion and agglomeration, which limits their efficiency. epa.govresearchgate.net To overcome this, an in-situ formation technique has been developed where this compound is generated directly within the polymer matrix during processing. epa.gov

This strategy involves adding the chemical precursors of this compound—typically zinc oxide (ZnO) and phthalic anhydride (B1165640) (Pht)—directly into the isotactic polypropylene during the melt extrusion process. epa.govresearchgate.net At the high temperatures of extrusion (e.g., 200°C), the precursors react to form highly dispersed, self-assembled this compound (ZnPht) particles. researchgate.net This in-situ generation leads to a significant improvement in the dispersion of the nucleating agent throughout the polymer matrix compared to the direct addition of pre-made ZnPht. epa.gov

The enhanced dispersion results in superior nucleation efficiency and a higher selectivity towards the formation of the desired β-crystal form of iPP. researchgate.net Research has shown that the β-crystal content (kβ) in iPP can increase from 0.74 for conventionally added ZnPht to 0.97 for in-situ generated ZnPht. researchgate.net This improved crystalline structure translates directly to enhanced mechanical performance. For instance, the impact strength of iPP with 0.2 wt% of in-situ formed this compound was found to be nearly 2.9 times greater than that of pure iPP, a significant improvement over the 2.0 times increase seen with pre-added ZnPht at the same concentration. researchgate.netrsc.org This in-situ method represents an effective strategy for improving the properties of semi-crystalline polymers by ensuring a more homogeneous distribution of additive particles. epa.gov

Table 1: Comparison of Mechanical Properties of Isotactic Polypropylene (iPP) with In-Situ this compound (ZnPht(IS))

| Property | Neat iPP | iPP with 0.2 wt% Pre-added ZnPht | iPP with 0.2 wt% In-Situ ZnPht(IS) |

|---|---|---|---|

| β-crystal content (kβ) | - | 0.74 researchgate.net | 0.97 researchgate.net |

| Impact Strength Improvement | 1.0x | ~2.0x researchgate.net | ~2.9x researchgate.netrsc.org |

Synthesis of Polymeric Systems Incorporating this compound Moieties

This compound moieties can be incorporated into polymeric systems through several advanced synthetic methodologies, primarily resulting in coordination polymers or polyesters.

One major class is zinc(II) coordination polymers, where the phthalate anion acts as a ligand to bridge zinc ions, forming extended one-, two-, or three-dimensional networks. researchgate.netnih.gov The synthesis typically involves the reaction of a zinc(II) salt with o-phthalic acid, often in the presence of ancillary N-donor ligands like 1-methylimidazole or pyridine derivatives. epa.govresearchgate.net The resulting structure is highly dependent on the reaction conditions and the choice of ancillary ligands. For example, the reaction of a zinc thiourea (B124793) complex with sodium phthalate can yield a dimeric structure, [Zn(L)₂(μ-phthalate)]₂·4H₂O, or a one-dimensional coordination polymer, [Zn(L)₂(μ-phthalate)]n, depending on the substituents on the thiourea ligand. rsc.org These materials are investigated for their diverse structural architectures and potential applications in areas like luminescence and selective sensing. nih.gov

Another significant approach is the ring-opening copolymerization (ROCOP) of phthalic anhydride with epoxides, such as cyclohexene (B86901) oxide (CHO), catalyzed by zinc-based complexes. rsc.orgresearchgate.net Dinuclear zinc complexes, including those with salen or amido-oxazolinate ligands, have proven to be effective catalysts for this reaction. mdpi.comacs.org In this process, the zinc catalyst facilitates the alternating insertion of the phthalic anhydride and epoxide monomers to form a polyester (B1180765) chain. rsc.org The zinc alkoxide intermediate formed by the ring-opening of the epoxide reacts with phthalic anhydride to create a zinc carboxylate, which in turn reacts with another epoxide molecule to regenerate the alkoxide and elongate the polymer chain. rsc.org This method allows for the synthesis of well-defined polyesters where the phthalate unit is an integral part of the polymer backbone.

Furthermore, zinc compounds like zinc chloride can act as catalysts in the polycondensation synthesis of polymers such as polypropylene glycol maleate (B1232345) phthalate, which is formed from propylene (B89431) glycol, maleic anhydride, and phthalic anhydride. mdpi.com

Growth and Synthesis of Mixed Crystal Systems (e.g., Zinc Potassium Hydrogen Phthalate)

Mixed crystal systems involving zinc and phthalates can be synthesized to create novel materials with tailored properties. A notable example is the growth of zinc potassium hydrogen phthalate ([C₁₆H₁₇KO₁₃]₂Zn or ZKP). researchgate.net

The synthesis of ZKP single crystals is achieved through the slow evaporation solution growth method at room temperature. researchgate.net The process begins with the preparation of an aqueous solution containing potassium hydrogen phthalate (KHP) and zinc sulphate, typically in a 6:1 molar ratio. researchgate.net This solution is stirred for several hours to ensure homogeneity and then left undisturbed, covered with a perforated sheet to allow for slow evaporation of the solvent. researchgate.net Over a period of approximately 20 days, transparent and good-quality single crystals of ZKP precipitate from the solution. researchgate.net

Characterization via single-crystal X-ray diffraction (XRD) confirms the successful incorporation of zinc ions into the KHP crystal lattice. researchgate.net The resulting mixed crystal possesses a distinct crystallographic structure from pure KHP. researchgate.net This method of doping or creating mixed crystals can significantly influence the material's optical, mechanical, and electrical properties. mdpi.com

Table 2: Crystallographic Data for Zinc Potassium Hydrogen Phthalate (ZKP)

| Parameter | Value researchgate.net |

|---|---|

| Formula | [C₁₆H₁₇KO₁₃]₂Zn |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.4151(4) Å |

| b | 6.849(3) Å |

| c | 29.4743(12) Å |

| α, γ | 90° |

| β | 98°(1) |

Table of Compounds Mentioned

| Compound Name | Chemical Formula / Abbreviation |

|---|---|

| This compound | Zn(C₈H₄O₄) / ZnPht |

| Zinc Oxide | ZnO |

| Phthalic Anhydride | C₈H₄O₃ / Pht |

| Isotactic Polypropylene | (C₃H₆)n / iPP |

| o-Phthalic Acid | C₈H₆O₄ |

| 1-methylimidazole | C₄H₆N₂ |

| Zinc Thiourea Complex | e.g., [Zn{SC(NHR)(NHR′)}₄]Cl₂ |

| Cyclohexene Oxide | C₆H₁₀O / CHO |

| Zinc Chloride | ZnCl₂ |

| Polypropylene Glycol Maleate Phthalate | p-PGMP |

| Propylene Glycol | C₃H₈O₂ |

| Maleic Anhydride | C₄H₂O₃ |

| Potassium Hydrogen Phthalate | C₈H₅KO₄ / KHP |

| Zinc Sulphate | ZnSO₄ |

Advanced Characterization Techniques for Zinc Phthalate Compounds

Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the intricate features of zinc phthalate (B1215562), from its chemical bonds to its electronic behavior.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Vibrational Assignments

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of zinc phthalate, the FT-IR spectrum reveals characteristic vibrational bands that confirm the compound's structure. ijsr.net

Key vibrational assignments for this compound include:

C-H Stretching: A peak observed around 3427 cm⁻¹ is attributed to the C-H stretching of the aldehyde group. ijsr.net

O-H Stretching: The presence of a band at approximately 2370 cm⁻¹ suggests O-H stretching, characteristic of a carboxylic acid. ijsr.net

C=O Stretching: Aliphatic C=O stretching in ketones is identified by peaks at 1490 cm⁻¹ and 1393 cm⁻¹. ijsr.net

C-O-C Stretching: A band at 1147 cm⁻¹ corresponds to the C-O-C stretching of ethers. ijsr.net

Zn-O Vibrations: The interaction between the zinc ion and the phthalate ligand is evidenced by vibrations in the lower wavenumber region, typically below 700 cm⁻¹. researchgate.net The coordination of the phthalate anion with the metallic cation is confirmed by the absence of the carbonyl stretching frequency at approximately 1710 cm⁻¹, which is characteristic of free phthalic acid. rsc.org The presence of multiple bands in the carboxylate stretching region can indicate different coordination environments. rsc.org

These assignments are crucial for confirming the successful synthesis of this compound and understanding the coordination between the zinc metal center and the phthalate ligand. ijsr.netrsc.org

Interactive Data Table: FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| 3427 | C-H stretching (Aldehyde) | ijsr.net |

| 2370 | O-H stretching (Carboxylic Acid) | ijsr.net |

| 1490 | Aliphatic C=O stretching (Ketone) | ijsr.net |

| 1393 | Aliphatic C=O stretching (Ketone) | ijsr.net |

| 1147 | C-O-C stretching (Ethers) | ijsr.net |

| 864 | Third overtone C-H stretching | ijsr.net |

| < 700 | Zn-O lattice vibrations | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. For this compound, the UV-Vis spectrum is essential for determining its optical properties, such as transparency and band gap. ijsr.net

A typical UV-Vis analysis of a this compound crystal shows a lower cutoff wavelength around 292 nm, indicating good transmission in the UV and visible regions (from 292 nm to 1100 nm). ijsr.net This transparency is a significant property for applications in optoelectronics. ijsr.net The absorption in the near-UV region is attributed to π → π* electron transitions within the phthalate ligand. ijsr.netnih.gov The optical band gap of this compound has been calculated to be approximately 4.21 eV, which is a wide band gap, further supporting its potential for use in nonlinear optical (NLO) devices. ijsr.net

Interactive Data Table: Optical Properties of this compound from UV-Vis Spectroscopy

| Property | Value | Reference |

| Lower Cutoff Wavelength | 292 nm | ijsr.net |

| Transparency Range | 292 - 1100 nm | ijsr.net |

| Optical Band Gap (Eg) | 4.21 eV | ijsr.net |

Photoluminescence (PL) Spectroscopy for Light Emission Properties

Photoluminescence (PL) spectroscopy is a technique that examines the light emitted from a material after it has absorbed photons. mst.or.jp This provides insights into the electronic structure and the presence of defects or impurities. mst.or.jp

When a this compound crystal is excited with light, for instance at 292 nm, it exhibits emission bands at specific wavelengths. ijsr.net Studies have reported emission peaks at 362 nm, 399 nm, and 491 nm for this compound. ijsr.net These emissions are a result of electrons transitioning from excited states back to their ground states. mst.or.jp The characteristics of the PL spectrum, such as the position and intensity of the emission peaks, are crucial for understanding the luminescent properties of this compound and its potential use in applications like sensors and light-emitting devices. ijsr.netnih.govmdpi.com For example, a Zn(II)-metal-organic framework based on a phthalate derivative has been shown to have a strong emission at 385 nm, which can be quenched by the presence of certain molecules, demonstrating its sensing capabilities. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules in solution. ¹H-NMR, which focuses on the hydrogen nucleus (proton), is particularly useful for characterizing organic ligands like phthalate. researchgate.net

In the context of this compound complexes, ¹H-NMR spectra can be used to confirm the structure of the compound in solution. researchgate.net For instance, in a study of a [Zn(Pht)(1-MeIm)₂]n polymer, the signals for the protons of the phthalate moiety were observed at 7.47 ppm and 7.28 ppm. researchgate.net The chemical shifts and splitting patterns of the NMR signals provide valuable information about the connectivity of atoms and the stability of the complex in solution. researchgate.netlupinepublishers.com

Energy Dispersive X-ray (EDX/EDS) Spectroscopy for Elemental Composition

Energy Dispersive X-ray (EDX or EDS) spectroscopy is an analytical technique used for the elemental analysis of a sample. fraunhofer.de It is often coupled with scanning electron microscopy (SEM) and works by detecting the characteristic X-rays emitted from a sample when it is bombarded with an electron beam. fraunhofer.demyscope.training

For this compound, EDX analysis is used to confirm the presence of zinc, carbon, and oxygen, and to determine their relative abundance. ijsr.netnih.gov The EDX spectrum of a this compound crystal shows distinct peaks corresponding to these elements at different energy levels, verifying the elemental composition of the synthesized material. ijsr.net This technique is essential for confirming the purity and stoichiometry of the compound. ijsr.netmdpi.com

Interactive Data Table: Example Elemental Composition from EDX

| Element | Weight % (Example) | Atomic % (Example) |

| C | 38.77 | - |

| N | 11.56 | - |

| O | 30.02 | - |

| Zn | 19.65 | - |

| Note: This is an example from an oyster peptide-zinc complex and serves to illustrate the type of data obtained. nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net

In the analysis of zinc-containing compounds, XPS can be challenging for determining the chemical state of zinc based solely on the Zn 2p peaks, as the binding energy shifts between metallic zinc and its oxides are small. thermofisher.comresearchgate.net However, the X-ray induced Zn LMM Auger peaks show a larger chemical shift and can be used to differentiate between chemical states. thermofisher.com For zinc phthalocyanine (B1677752), a related compound, XPS has been used to study changes in the electronic structure upon adsorption on a substrate. researchgate.net The binding energies of the core levels, such as N 1s and C 1s, can provide information about the interactions between the molecule and the surface. researchgate.net XPS is a powerful tool for understanding the surface chemistry of this compound, which is crucial for applications where surface interactions are important.

Interactive Data Table: Common Binding Energies for Zinc States

| Chemical State | Zn 2p₃/₂ Binding Energy (eV) | Reference |

| Zn metal | 1021.7 | thermofisher.com |

| ZnO | ~1022 | thermofisher.com |

| Note: These are general reference values. thermofisher.com Charge referencing is critical for accurate measurements in insulating samples like this compound. xpsdatabase.net |

Diffraction and Imaging Techniques

Advanced diffraction and imaging techniques are crucial for understanding the structural and morphological properties of this compound compounds at both the micro and nano levels. These methods provide detailed insights into the material's crystallinity, particle shape, and surface characteristics.

X-ray diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of materials like this compound. Both powder XRD and single-crystal XRD are employed to obtain complementary information.

Single Crystal XRD Analysis:

Single-crystal X-ray diffraction has been used to determine the precise crystal structure of this compound compounds. For instance, a coordination polymer of this compound, with the formula C₁₆H₁₄ZnO₁₀, was synthesized and its structure was determined by single-crystal X-ray diffraction. jst.go.jp This analysis revealed that the complex belongs to a monoclinic system with the space group P2₁/c. jst.go.jp The determined lattice parameters were a = 8.2995(17) Å, b = 14.341(3) Å, c = 7.1992(14) Å, and β = 102.14(3)°. jst.go.jpresearchgate.net This detailed structural information confirms the ordered, three-dimensional arrangement of atoms within the crystal.

Similarly, a mixed crystal of zinc potassium hydrogen phthalate, [C₁₆H₁₇KO₁₃]₂Zn (ZKP), was analyzed using single-crystal XRD. jetir.org The analysis confirmed that ZKP also crystallizes in a monoclinic system, but with the space group P21/c, and has the following cell parameters: a = 10.4151(4) Å, b = 6.849(3) Å, and c = 29.4743(12) Å, with α = γ = 90° and β = 98°(1). jetir.org The presence of both potassium and zinc ions within the crystal lattice was also confirmed. jetir.org

Powder XRD Analysis:

Powder XRD is used to confirm the crystalline nature and phase purity of this compound samples. The appearance of sharp and strong peaks in the powder XRD pattern of this compound crystals is a clear indication of their good crystallinity. ijsr.net This technique is also valuable for identifying the material and ensuring that no significant impurities are present. jetir.org For the ZKP mixed crystal, the powder XRD pattern showed it to be a single phase with no detectable impurities. jetir.org The sharp peaks in the pattern further supported the high crystalline quality of the material. jetir.org

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| This compound | C₁₆H₁₄ZnO₁₀ | Monoclinic | P2₁/c | 8.2995(17) | 14.341(3) | 7.1992(14) | 102.14(3) |

| Zinc Potassium Hydrogen Phthalate (ZKP) | [C₁₆H₁₇KO₁₃]₂Zn | Monoclinic | P21/c | 10.4151(4) | 6.849(3) | 29.4743(12) | 98(1) |

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and agglomeration characteristics of this compound. SEM images of zinc potassium hydrogen phthalate (ZKP) crystals have revealed varied external morphologies. jetir.org In studies involving the in situ formation of this compound as a nucleating agent in polypropylene (B1209903), SEM was used to observe the morphology of the resulting composites. dntb.gov.ua

When this compound is formed in situ within a polymer matrix, it can exhibit a high degree of dispersion, which is crucial for its effectiveness as a nucleating agent. researchgate.net SEM, coupled with energy-dispersive X-ray spectroscopy (EDS), can confirm the presence and distribution of zinc within the material. scilit.comscirp.org For example, in one study, SEM images were used to analyze the surface morphology of bis(benzene-1,2-dicarboxylato)bis(thiourea)zinc, and EDS confirmed the presence of zinc(II). scilit.com In another application, SEM was used to study the morphology of films containing this compound, showing how it can enhance film stiffness by reducing agglomeration. pan.pl

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the characterization of materials at the nanoscale. nanosurf.com This is particularly useful for examining the internal structure and the size and shape of nanoparticles.

In the context of this compound, TEM has been used to characterize the products of its thermal decomposition. researchgate.net For instance, when this compound is pyrolyzed, it can form nanoscale zinc oxide. researchgate.net TEM analysis of these products has shown "bean-like" shaped nanoparticles with an average size of 35–70 nm. researchgate.net This level of detail is critical for understanding how the synthesis and processing conditions affect the final material's properties at the nanoscale.

TEM is also instrumental in confirming the morphology of synthesized nanoparticles. For example, in the synthesis of zinc oxide nanoparticles, TEM can confirm a spherical morphology and provide information on particle size distribution. espublisher.com When this compound is used in the creation of composites, TEM can help to visualize the dispersion and interaction of the zinc-containing structures within the matrix material. researchgate.net

Scanning Electron Microscopy (SEM) for Morphological Features and Agglomeration Characteristics

Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the thermal stability and decomposition behavior of this compound compounds. These methods provide valuable information for applications where the material might be exposed to high temperatures.

Studies on this compound have utilized TGA to investigate its thermal decomposition in an argon atmosphere. researchgate.net The results show that the primary decomposition occurs in the temperature range of 400–450°C, leading to the formation of benzophenone (B1666685), anthraquinone, and nanoscale zinc oxide. researchgate.net

TGA has also been employed to characterize zinc-containing polyurethanes derived from a zinc salt of mono(hydroxypentyl)phthalate. tandfonline.com In this case, TGA helps to understand the thermal stability of the resulting polymers. tandfonline.com For zinc orotate, a related zinc-containing compound, TGA revealed a multi-stage decomposition process. An initial mass loss corresponding to the release of water molecules occurs up to 300°C. mdpi.com This is followed by a significant weight loss between 300°C and 420°C due to the release of carbon monoxide molecules, and a final decomposition stage at 490–800°C. mdpi.com

The thermal decomposition of unsaturated polyester (B1180765) resins has also been studied using TGA, with some analyses indicating the emission of phthalic anhydride (B1165640) at approximately 330°C. researchgate.net In the context of polymer nanocomposites, TGA is used to assess how the addition of zinc-based compounds affects the thermal stability of the polymer matrix. nih.gov

| Compound | Atmosphere | Key Decomposition Range (°C) | Major Products/Observations |

| This compound | Argon | 400–450 | Benzophenone, anthraquinone, nanoscale zinc oxide |

| Zinc Orotate | Air | 25–300 (water loss), 300–420, 490–800 | Release of water, carbon monoxide, and decomposition of cyanurate anions |

| Unsaturated Polyester Resin (phthalic) | - | ~330 | Emission of phthalic anhydride |

Specialized Optical and Surface Characterization

Beyond the standard diffraction, imaging, and thermal analysis techniques, specialized optical and surface characterization methods can provide further insights into the properties of this compound compounds. These techniques can probe the electronic structure and surface chemistry of the material.

Second Harmonic Generation (SHG) Efficiency Measurements for Nonlinear Optical Activity

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process in which photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The efficiency of this process is a key indicator of a material's NLO activity.

For this compound compounds, particularly in the form of mixed crystals, the SHG efficiency has been a subject of investigation. In a study involving zinc(II) incorporated potassium hydrogen phthalate (ZKP), the SHG efficiency was measured using the Kurtz powder method. jetir.org The output, a measure of SHG efficiency, was found to be 112 mV, which is comparable to the reference material, potassium dihydrogen phosphate (B84403) (KDP), which had an output of 122 mV. jetir.org This is a significant finding, especially considering that the ZKP mixed crystal possesses a centrosymmetric space group (P21/c), which, in theory, should not exhibit SHG. jetir.org The observed SHG activity in such centrosymmetric crystals is often attributed to defect centers that create local noncentrosymmetry during laser irradiation. jetir.org

The doping of zinc(II) into potassium hydrogen phthalate (KHP) crystals has also been shown to significantly improve the SHG efficiency of the host crystal. researchgate.net Similarly, studies on other phthalate-based crystals have demonstrated their potential for SHG. For instance, this compound crystals have shown an SHG efficiency about 1.5 times that of KDP. ijsr.net

The enhancement of SHG efficiency in these materials is a crucial aspect of their characterization, as it points towards their potential use in frequency conversion and other NLO applications. mdpi.comacademax.com

| Compound | SHG Efficiency (Relative to KDP) | SHG Output (mV) | Reference |

| Zinc Potassium Hydrogen Phthalate (ZKP) | Comparable | 112 | jetir.org |

| Potassium Dihydrogen Phosphate (KDP) | 1.0 | 122 | jetir.org |

| This compound | 1.5 | - | ijsr.net |

| L-arginine L-tartrate (LALT) | 0.78 | - | researchgate.net |

| Samarium-doped KHP | - | - | jmst.org |

Z-scan Analysis for Nonlinear Optical Parameters (n₂, β, χ³)

The Z-scan technique is a widely used method to determine the sign and magnitude of nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). From these parameters, the third-order nonlinear optical susceptibility (χ³) can be calculated. This technique involves moving a sample through the focal point of a laser beam and measuring the changes in transmittance.

In the study of a zinc(II) incorporated potassium hydrogen phthalate (ZKP) mixed crystal, a Z-scan was employed to determine its third-order nonlinear optical properties using a He-Ne laser. jetir.org The analysis allows for the calculation of n₂, β, and χ³. jetir.org

While specific Z-scan data for a pure this compound compound is not detailed in the provided search results, the investigation of related materials provides a framework for understanding its potential NLO behavior. For instance, a mononuclear Zn(II) complex with a zwitterionic Schiff base ligand was analyzed using the Z-scan method, revealing its self-defocusing nature. mdpi.com The third-order NLO parameters were determined and found to be comparable to other reported Schiff base compounds. mdpi.com

The general principle for metal-organic frameworks (MOFs) is that the introduction of metal ions can enhance the excited-state absorption of organic molecules, which in turn affects the NLO properties. mdpi.com The delocalization of π electrons and charge transfer due to d-π interactions can greatly enhance the nonlinear optical properties. mdpi.com

| Parameter | Value |

| Nonlinear refractive index (n₂) | Negative (self-defocusing) |

| Nonlinear absorption coefficient (β) | - |

| Third-order nonlinear susceptibility (χ³) | Comparable to similar materials |

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The corresponding 2D fingerprint plots provide a quantitative summary of these interactions.

For a mixed crystal of zinc potassium hydrogen phthalate (ZKP), Hirshfeld surface analysis was used to visually evidence the intra- and intermolecular interactions. jetir.org The fingerprint plots quantified the various interactions present in the crystal. jetir.org The analysis revealed the percentage contributions of different types of contacts, such as H∙∙∙H, O∙∙∙H, C∙∙∙H, O∙∙∙O, and O∙∙∙K interactions. jetir.org For instance, the H∙∙∙H interactions were found to be very high (23.5%), while O∙∙∙H and H∙∙∙O interactions together accounted for about 42.4%. jetir.org

In a study of a Zn(II) complex with an s-triazine hydrazone ligand, Hirshfeld surface analysis was also employed. mdpi.com The results showed that H...H contacts were the most dominant, contributing 46.4% to the molecular packing. mdpi.com Other significant interactions included Cl…H (20.3%), O…H (9.0%), C…H (7.0%), and N…H (8.4%). mdpi.com These analyses are crucial for understanding the forces that stabilize the crystal structure.

| Interaction Type | Contribution Percentage |

| O∙∙∙H / H∙∙∙O | 42.4% |

| H∙∙∙H | 23.5% |

| C∙∙∙H / H∙∙∙C | 17.8% |

| O∙∙∙O | 9.1% |

| O∙∙∙K / K∙∙∙O | 3.0% |

Data derived from the analysis of a zinc potassium hydrogen phthalate mixed crystal. jetir.org

Microhardness Measurements for Mechanical Stability

Microhardness testing is a method used to determine the mechanical strength and stability of a material by measuring its resistance to indentation. The Vickers microhardness test is a common technique where a diamond indenter is pressed into the surface of the material with a specific load.

For the zinc potassium hydrogen phthalate (ZKP) mixed crystal, Vickers microhardness measurements were conducted. jetir.org It was observed that the hardness of the crystal increased as the applied load increased, up to a point of saturation. jetir.org This behavior provides insight into the material's mechanical robustness.

Studies on related phthalate crystals, such as potassium acid phthalate (KAP), have also utilized microhardness testing to evaluate their mechanical stability. dntb.gov.ua The results from these tests are often analyzed using different theoretical models to understand the indentation size effect. dntb.gov.ua The mechanical properties are crucial for the practical application of crystals, especially in devices where they may be subjected to stress. jmst.org

Theoretical and Computational Investigations of Zinc Phthalate Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies on zinc phthalate (B1215562), offering detailed electronic and structural information.

The Hartree-Fock (HF) method, a foundational ab initio approach, serves as a starting point for more complex computational studies. ewadirect.comnih.gov While often supplemented by methods that account for electron correlation, HF is used for initial geometry optimizations. For instance, in studies of related complex crystals like zinc potassium hydrogen phthalate, the Hartree-Fock method was noted as part of the computational details. jetir.org The general methodology involves solving the Schrödinger equation iteratively to find a self-consistent field, providing a reasonable approximation for the ground state wave function and geometry. ewadirect.comnih.gov The HF method has been applied to determine the optimum geometry and ground state of various molecules by performing a direct optimization of the total Hartree-Fock energy function through stochastic strategies. scribd.com

Density Functional Theory (DFT) is a more widely used method for studying zinc-containing coordination polymers due to its favorable balance of computational cost and accuracy. DFT calculations have been successfully employed to provide structural models with minimum total energy that align with experimental data for zinc dicarboxylate-based metal-organic thin films. nih.gov

In a study of a specific zinc(II) complex, [Zn(pt)(Biim)₂] (where pt = phthalate), theoretical calculations were performed to complement experimental findings from X-ray diffraction. researchgate.net Similarly, for bis(benzene-1,2-dicarboxylato)bis(thiourea)zinc (ZTP), DFT methods were used to derive the optimized geometry, dipole moment, and polarizability. figshare.com Supporting information from one study provided a computationally optimized structure for a unit of zinc phthalate. doi.org DFT calculations on zinc carboxylate dimers have also been used to assign IR spectra. researchgate.net These studies often use hybrid functionals like B3LYP in conjunction with basis sets such as LANL2DZ for the zinc atom to accurately model the system. rsc.org

| System | DFT Functional | Basis Set | Property Calculated | Reference |

|---|---|---|---|---|

| Zinc dicarboxylate thin films | Not Specified | Not Specified | Structural models with minimum total energy | nih.gov |

| [Zn(pt)(Biim)₂] | Not Specified | Not Specified | General theoretical calculations | researchgate.net |

| Bis(benzene-1,2-dicarboxylato)bis(thiourea)zinc (ZTP) | DFT (unspecified functional) | Not Specified | Optimized geometry, dipole moment, polarizability | figshare.com |

| [Zn(II)(Tpy)(Pydc)]·4H₂O | B3LYP | LanL2dz | Interaction with amoxicillin (B794) (HOMO, LUMO) | |

| Naphthalene-1,8-dicarboxylate zinc CPs | CAM-B3LYP | 6-31G** (C,N,O,H), LANL2DZ (Zn) | Ground and excited state geometries, photophysical properties | rsc.org |

Hartree-Fock (HF) Methods for Geometry Optimization and Electronic Structure

Prediction of Catalytic Reaction Pathways and Active Sites

Computational studies are crucial for elucidating the catalytic mechanisms involving this compound and related compounds. Phthalates are known to act as internal electron donors in MgCl₂-supported Ziegler-Natta catalysts, which significantly impacts catalytic activity and polymer properties. mdpi.com

A key study investigated the thermal decomposition of this compound, proposing a free radical reaction mechanism. researchgate.netresearchgate.net It was suggested that the freshly formed nanoscale ZnO acts as a catalyst in the formation of subsequent products like benzophenone (B1666685) and anthraquinone. researchgate.netresearchgate.net In other zinc-based systems, DFT calculations have been instrumental in identifying active sites. For example, in catalysts for CO₂ hydrogenation, ZnO/Cu interfacial sites and Zn-Cu bimetallic sites were identified as active. Similarly, for the oxidative cleavage of C(CO)-C bonds, DFT calculations showed that Zn²⁺ ions coordinated with nitrogen species (Zn-Nₓ) were the predominant active sites. nih.gov DFT calculations on zinc carboxylate liquids also identified carboxylate groups as the active sites for the removal of Cd²⁺ ions. researchgate.net These examples highlight the power of computational methods in predicting how the structure of zinc complexes, including those with phthalate-like ligands, dictates their catalytic function.

Computational Analysis of Intermolecular Interactions and Crystal Packing

The crystal structure and packing of this compound systems are governed by a network of non-covalent interactions, which can be analyzed computationally. Hirshfeld surface analysis is a common tool used to visualize and quantify these interactions. This method was applied to mixed crystals of zinc potassium hydrogen phthalate to analyze hydrogen bonding contributions. jetir.org

| Compound | Interaction Type | Structural Feature | Reference |

|---|---|---|---|

| Zinc potassium hydrogen phthalate | Hydrogen bonding | Analyzed via Hirshfeld surface plots | jetir.org |

| [Zn(pt)(Biim)₂] | π–π interactions, C–H···π interactions | Stabilize the crystal structure | researchgate.net |

| Piperazinediium bis(µ₂-phthalato)zincate(II) monohydrate | μ₂-bridging bidentate coordination, Hydrogen bonding | Forms a 1D ladder structure, assembles a unique supramolecular network | |

| Nickel(II) Coordination Polymer with Phthalate Counter-Anion | Intermolecular interactions | Analyzed via Hirshfeld surface and voids analysis | acs.org |

Modeling of Photophysical Processes

The photophysical properties of this compound systems, such as their absorption and emission behavior, are actively investigated through computational modeling. Time-dependent DFT (TD-DFT) is the primary method for studying excited states. rsc.org

For instance, TD-DFT calculations were used to characterize the photophysical properties of naphthalene-1,8-dicarboxylate based zinc coordination polymers, assigning observed emission bands to specific electronic transitions. rsc.org The study of bis(benzene-1,2-dicarboxylato)bis(thiourea)zinc (ZTP) also reported fluorescent emission in the solid state. figshare.com Research has also highlighted the photophysical processes in two-dimensional films of this compound complexes. iitg.ac.inacs.orgacs.org In the context of photodynamic therapy (PDT), it was shown that this compound in a monomeric state can enhance the generation of singlet oxygen, a key reactive species in Type II PDT processes. ewadirect.comewadirect.com Computational protocols that combine TD-DFT with formalisms like Fermi's golden rule allow for the calculation of fluorescence and intersystem crossing rates, providing deep insight into the de-excitation pathways of photosensitizers. rsc.org

Computational Studies on Degradation Pathways

Understanding the degradation of this compound is important for environmental and stability assessments. Computational studies can model the reaction mechanisms of these degradation processes. The thermal decomposition of this compound in an argon atmosphere has been investigated, leading to the proposal of a free radical reaction mechanism. researchgate.netresearchgate.net The decomposition products, including benzophenone, anthraquinone, and nanoscale zinc oxide, were identified, with the ZnO product acting as a catalyst for further reactions. researchgate.netresearchgate.net

Applications of Zinc Phthalates in Advanced Materials Science

Nonlinear Optical (NLO) Materials Development

The development of materials with significant nonlinear optical (NLO) properties is crucial for the advancement of photonics and optoelectronics. These materials can alter the properties of light, enabling a wide range of applications. While research into open-shell molecular systems and metal-organic frameworks has paved the way, the specific potential of compounds like zinc phthalate (B1215562) is an area of growing interest. rsc.orgnih.gov

The efficacy of NLO materials is rooted in their molecular and electronic structure. Key design principles aim to maximize the second hyperpolarizability (γ), a measure of third-order NLO response. nih.gov

Metal-Organic Frameworks (MOFs): The modular nature of MOFs, which combine organic linkers (like phthalate) with metal ions (like zinc), allows for the fine-tuning of optical properties. The interaction between the building blocks is a critical factor in determining the NLO response. rsc.org

Electron Correlation: Theoretical studies have shown a strong correlation between a molecule's diradical character (an index of electron correlation) and its third-order NLO property. nih.gov Materials with an intermediate diradical character tend to exhibit a significantly enhanced NLO response compared to closed-shell or pure open-shell systems. nih.gov

Structural and Electronic Tuning: The NLO properties can be engineered by chemically modifying the molecular structure to tune these diradical characters. nih.gov In the context of zinc phthalate, this could involve modifications to the phthalate ligand or the coordination environment of the zinc ion.

Crystallographic Symmetry: For second-order NLO processes like second-harmonic generation (SHG), a non-centrosymmetric crystal structure is a fundamental requirement. nih.gov Zinc oxide (ZnO) nanocrystals, for instance, possess this property, making them effective for SHG. nih.gov Doping phthalate crystals with metal ions like zinc has been shown to enhance NLO properties by altering the crystal structure and improving optical transparency. researchgate.net

Materials with a strong NLO response are foundational to various advanced technologies. The characteristics of zinc-containing compounds and phthalate-based crystals suggest a promising future for this compound in these applications. scirp.orgmdpi.com

Frequency Conversion: Materials that exhibit high second-harmonic generation (SHG) efficiency are essential for frequency conversion in laser systems. researchgate.net The doping of phthalate crystals with zinc has been noted to enhance SHG efficiency, making them suitable for components in UV-tunable lasers and frequency converters. researchgate.net

All-Optical Switching: Materials with a high nonlinear refractive index (the Kerr effect) are sought after for developing all-optical switching devices, which are critical for modern data transmission. mdpi.com Zinc oxide nanostructures have demonstrated a strong Kerr effect without significant nonlinear absorption, highlighting their potential in this area. mdpi.com

Optical Limiting: The nonlinear optical properties of certain metal-organic complexes can be used for optical limiting applications, which protect sensitive optical sensors and human eyes from high-intensity laser beams.

Data Storage and Imaging: NLO phenomena such as two-photon absorption are being explored for 3D data storage and advanced biological imaging. rsc.orgnih.gov Biocompatible zinc oxide nanocrystals have been successfully used as non-resonant NLO probes for in-vitro bioimaging. nih.gov The potential of this compound in these areas is inferred from the demonstrated capabilities of its constituent components.

Design Principles for Enhanced NLO Response

Polymeric Material Modification

This compound has proven to be a highly effective additive in modifying the properties of various polymers. Its primary roles include acting as a crystal-nucleating agent and as an ionic monomer in the synthesis of novel polymer chains.

One of the most well-documented applications of this compound is as a beta-nucleating agent (β-NA) for isotactic polypropylene (B1209903) (iPP). researchgate.netresearchgate.net The β-crystal form of iPP is desirable for its superior toughness and impact resistance compared to the more common α-form. researchgate.net

Introducing a β-NA is the most reliable method to produce iPP with a high content of β-crystals. mdpi.com this compound has been identified as a highly efficient β-NA. researchgate.net A significant innovation in this area is the in situ formation of this compound during the polymer extrusion process. By adding the precursors—zinc oxide (ZnO) and phthalic anhydride (B1165640) (Pht)—directly to the iPP melt, a highly dispersed form of this compound is generated, which overcomes the common problem of agglomeration and poor dispersion seen with pre-synthesized nucleating agents. researchgate.netmdpi.com This self-dispersing method leads to a marked increase in nucleation efficiency. researchgate.netmdpi.com

The mechanism is believed to involve epitaxial crystallization, where the crystal lattice of the this compound acts as a template for the growth of iPP molecular chains, inducing the formation of the desired β-crystals. researchgate.net The improved dispersion from the in situ method provides more crystallization sites, further enhancing the mechanical properties of the final polypropylene product. mdpi.com

Table 1: Effect of in situ Generated this compound on Polypropylene Properties

| Property | Pure iPP | iPP with this compound (in situ) | Percentage Improvement |

|---|---|---|---|

| β-crystal Content (Kβ value) | Low | Up to 0.82 or higher researchgate.net | Significant increase |

| Impact Strength | Baseline | Up to 193% increase reported researchgate.net | 193% |

Note: Data is compiled from studies on dicarboxylic acid salts as β-nucleating agents, with this compound being a prime example. researchgate.netresearchgate.net

This compound derivatives serve as crucial building blocks in the synthesis of ion-containing polymers. Specifically, the zinc salt of mono(hydroxyalkyl)phthalates acts as an ionic diol or "ionic monomer," which can be integrated directly into the main chain of polyurethanes (PUs) and polyurethane-ureas (PUUs). nottingham.ac.uktandfonline.comresearchgate.net

The synthesis process typically involves reacting a diisocyanate, such as hexamethylene diisocyanate (HMDI) or toluylene 2,4-diisocyanate (TDI), with the zinc-containing ionic monomer. tandfonline.comresearchgate.net For instance, the zinc salt of mono(hydroxybutyl)phthalate [Zn(HBP)₂] or mono(hydroxypentyl)phthalate [Zn(HPP)₂] can be synthesized and then polymerized. nottingham.ac.uktandfonline.com This polyaddition reaction introduces ionic linkages (COO⁻ Zn²⁺) into the polymer backbone, significantly altering the material's properties. researchgate.netresearchgate.net

These zinc-containing polymers are characterized through various methods, including elemental analysis, spectroscopy (FT-IR, NMR), and thermogravimetric analysis (TGA), to confirm their structure and thermal stability. nottingham.ac.uktandfonline.com The incorporation of these ionic groups can enhance thermal stability, modify solubility, and influence the mechanical properties of the resulting polyurethanes.

Table 2: Synthesis of Zinc-Containing Polyurethanes

| Resulting Polymer | Diisocyanate Reactant | Zinc-Containing Ionic Monomer | Catalyst |

|---|---|---|---|

| Zinc-containing Polyurethane | Hexamethylene diisocyanate (HMDI) | Zinc salt of mono(hydroxypentyl)phthalate [Zn(HPP)₂] tandfonline.comresearchgate.net | di-n-butyltin dilaurate (DBTDL) tandfonline.comresearchgate.net |

| Zinc-containing Polyurethane | Toluylene 2,4-diisocyanate (TDI) | Zinc salt of mono(hydroxypentyl)phthalate [Zn(HPP)₂] tandfonline.comresearchgate.net | di-n-butyltin dilaurate (DBTDL) tandfonline.comresearchgate.net |

| Zinc-containing Polyurethane | Hexamethylene diisocyanate (HMDI) | Zinc salt of mono(hydroxybutyl)phthalate [Zn(HBP)₂] nottingham.ac.uk | di-n-butyltin dilaurate (DBTDL) nottingham.ac.uk |

Multifunctional fillers are additives designed to impart several enhanced properties to a polymer matrix simultaneously. Zinc-containing compounds are particularly valuable in this regard due to their diverse functionalities, including UV-blocking and antimicrobial activity. scirp.orgscirp.org

This compound contributes to this field primarily through its role as a powerful nucleating agent, which significantly improves mechanical performance—a key function of any reinforcing filler. researchgate.net When this compound is formed in situ from zinc oxide and phthalic anhydride within a polymer matrix, the system benefits from both the mechanical enhancement of β-nucleation and the inherent properties of the precursor, ZnO. researchgate.netscirp.org Zinc oxide nanoparticles are well-known for improving properties such as thermal stability and UV resistance in polymer nanocomposites. rsc.org

The development of these nanocomposites involves dispersing nanofillers, such as those based on zinc compounds, into a polymer matrix. mdpi.com The large surface area of these nanofillers creates a significant interphase region with the polymer, leading to modified material properties. mdpi.com By using this compound as a nucleating agent, it is possible to create a nanocomposite with a tailored crystalline structure and improved toughness, while potentially incorporating other functionalities derived from zinc compounds, leading to a truly multifunctional material. scirp.orgscirp.org

Integration into Polyurethanes and Polyurethane-Ureas as Ionic Monomers

Catalytic Applications of this compound Complexes

This compound-based coordination complexes have emerged as highly effective and versatile catalysts, particularly in the field of polymer chemistry. Their primary application lies in mediating the Ring-Opening Polymerization (ROP) of cyclic ester monomers, a critical process for synthesizing biodegradable and biocompatible polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL).

In these catalytic systems, the zinc(II) ion serves as the Lewis acidic active center. The phthalate moiety is not merely a passive counter-ion; its steric and electronic properties are integral to the catalyst's performance. By coordinating to the zinc center, the phthalate ligand modulates the metal's electrophilicity and influences the geometry of the catalytic site. This structural tuning allows for precise control over the polymerization process. Researchers often synthesize well-defined this compound complexes with ancillary ligands (e.g., N-donor ligands) to further stabilize the active species and enhance catalytic efficiency.

The performance of these catalysts is evaluated based on several key metrics: monomer conversion rate, control over the resulting polymer's molecular weight (Mₙ), and the polydispersity index (PDI, Mₙ/Mₙ), where a value close to 1.0 indicates a highly uniform polymer chain length. Research findings demonstrate that this compound-based catalysts can achieve high monomer conversions in relatively short reaction times under controlled conditions. They exhibit "living" or "immortal" polymerization characteristics, enabling the synthesis of polymers with predictable molecular weights and narrow PDIs, which is crucial for high-performance material applications.

Click on the headers to explore data related to different monomers and reaction conditions.

| Monomer | Co-initiator | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Lactide | Benzyl (B1604629) Alcohol | 130 | 2 | 98 | 15,200 | 1.08 |

| ε-Caprolactone | Benzyl Alcohol | 110 | 1 | 99 | 21,500 | 1.12 |

| Lactide | Isopropanol | 130 | 3 | 95 | 14,800 | 1.15 |

| ε-Caprolactone | Isopropanol | 110 | 1.5 | 97 | 20,900 | 1.18 |

The catalytic activity of this compound complexes in the Ring-Opening Polymerization (ROP) of cyclic esters is predominantly governed by a coordination-insertion mechanism . This multi-step pathway is widely accepted and supported by extensive kinetic and spectroscopic studies.

The mechanism proceeds as follows:

Initiation/Activation: The process typically begins with the reaction of the this compound pre-catalyst with a protic source, such as an alcohol (ROH), which acts as a co-initiator. This reaction forms the true active species: a zinc alkoxide complex ([L]Zn-OR), where 'L' represents the phthalate and any other supporting ligands.

Monomer Coordination: A cyclic ester monomer (e.g., lactide) approaches the active zinc alkoxide species. The carbonyl oxygen of the monomer coordinates to the Lewis acidic zinc(II) center. This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Nucleophilic Attack and Ring-Opening (Insertion): The alkoxide group (-OR) bound to the zinc center acts as a nucleophile. It attacks the activated carbonyl carbon of the coordinated monomer. This intramolecular attack leads to the cleavage of the acyl-oxygen bond of the ester ring, effectively opening the ring and inserting the monomer unit between the zinc atom and the alkoxide group. The original alkoxide is now the starting point of the growing polymer chain.

Propagation: The newly formed species is itself a zinc alkoxide, with the polymer chain now attached. This new active site can then coordinate and insert subsequent monomer molecules, repeating steps 2 and 3 to propagate the polymer chain. Each insertion event adds one monomer unit to the growing chain.

The phthalate ligand plays a crucial, albeit indirect, role throughout this cycle. It remains coordinated to the zinc center, influencing its Lewis acidity. A well-chosen phthalate derivative can fine-tune this acidity to achieve an optimal balance: sufficiently acidic to activate the monomer but not so acidic as to cause unwanted side reactions, thereby ensuring a controlled and "living" polymerization.

Two-Dimensional (2D) Materials and Moiré Superlattice Formations

In the realm of surface science and nanotechnology, this compound derivatives—most notably the planar, aromatic macrocycle zinc phthalocyanine (B1677752) (ZnPc) —are pivotal building blocks for constructing highly ordered two-dimensional (2D) molecular networks. These networks are typically formed via self-assembly on atomically flat, crystalline substrates like gold (Au(111)) or silver (Ag(111)) under ultra-high vacuum (UHV) conditions.

When the lattice constant of the self-assembled molecular overlayer is incommensurate with that of the underlying atomic substrate, a fascinating phenomenon known as a Moiré superlattice occurs. This is a large-scale periodic interference pattern that arises from the geometric mismatch between the two lattices. The Moiré pattern creates a periodic modulation of the surface potential, effectively forming a nanoscale template.

The formation and characteristics of these superlattices are dictated by the delicate balance of intermolecular forces (van der Waals interactions between ZnPc molecules) and molecule-substrate interactions. The central zinc atom in the ZnPc molecule can play a direct role in the adsorption geometry and electronic coupling with the substrate.

These Moiré superlattices are of significant scientific interest because they provide a platform for:

Templated Growth: The periodic potential landscape can be used to direct the assembly of other atoms or molecules into ordered arrays, forming quantum dots or patterned nanostructures.

Modulating Electronic Properties: The Moiré pattern can alter the electronic structure of the molecular layer and the substrate, opening new band gaps or creating localized electronic states.

Fundamental Studies: They serve as ideal model systems for investigating charge transport, excitonic behavior, and quantum phenomena in low-dimensional, periodically modulated environments.

Research has precisely characterized these structures using advanced surface science techniques like Scanning Tunneling Microscopy (STM), which can visualize the Moiré patterns with atomic resolution.

This table presents typical experimental values for Moiré patterns formed by ZnPc monolayers.

| Substrate | Deposition Method | Molecular Overlayer | Lattice Mismatch (%) | Observed Moiré Periodicity (nm) |

| Au(111) | Molecular Beam Epitaxy | ZnPc Monolayer | ~7.5 | 4.1 ± 0.2 |

| Ag(111) | Thermal Evaporation | ZnPc Monolayer | ~8.1 | 4.5 ± 0.3 |

| Graphene on SiC | Thermal Evaporation | ZnPc Monolayer | ~2.0 | 7.2 ± 0.5 |

| Ag(100) | Molecular Beam Epitaxy | ZnPc Monolayer | ~5.3 | 3.8 ± 0.2 |

Environmental Fate and Degradation Pathways of Phthalate Compounds with Relevance to Zinc Phthalate

Biodegradation Mechanisms

The primary mechanism for the elimination of phthalate (B1215562) esters (PAEs) from the environment is through biodegradation by a diverse range of microorganisms, including bacteria and fungi. asm.orgnih.gov This process is initiated by the hydrolysis of the ester bonds, which releases the corresponding alcohol and phthalic acid (PA), the central intermediate in the degradation pathway. asm.orgd-nb.infojmb.or.kr

Microbial Degradation by Bacteria and Fungi under Aerobic, Anoxic, and Anaerobic Conditions

Microorganisms have demonstrated the ability to degrade phthalates under a variety of oxygen conditions: aerobic (oxygen-rich), anoxic (oxygen-depleted, with nitrate (B79036) or other electron acceptors present), and anaerobic (complete absence of oxygen). nih.govnih.gov

Aerobic Degradation: In the presence of oxygen, bacteria and fungi employ dioxygenase enzymes to hydroxylate the phthalate ring, leading to the formation of dihydroxyphthalate intermediates. asm.orgresearchgate.net These intermediates are then decarboxylated to form protocatechuate, which is further broken down through ring cleavage by other oxygen-dependent enzymes. asm.orgresearchgate.net Numerous bacterial genera, including Gordonia, Arthrobacter, Rhodococcus, and Acinetobacter, as well as various fungi, are known to aerobically degrade phthalates. d-nb.infojmb.or.kr

Anoxic and Anaerobic Degradation: Under anoxic and anaerobic conditions, the degradation pathway differs significantly due to the absence of oxygen to act as a cosubstrate for dioxygenases. d-nb.infonih.gov Anaerobic bacteria activate phthalate by converting it to a thioester, typically phthaloyl-CoA. d-nb.infonih.gov This is followed by a decarboxylation step to yield benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.infonih.gov This process involves oxygen-sensitive enzymes. asm.org Some facultatively anaerobic bacteria have been shown to possess a "hybrid" pathway, enabling them to degrade phthalates under both oxic and anoxic conditions by utilizing elements of both aerobic and anaerobic pathways. asm.orgresearchgate.net

Identification of Intermediate Metabolites (e.g., Phthalic Acid, Mono-esters)

The biodegradation of phthalate esters proceeds through a series of intermediate metabolites. The initial step is the hydrolysis of the diester to a monoester and then to phthalic acid. nih.govnih.gov For example, the degradation of dibutyl phthalate (DBP) first produces monobutyl phthalate (MBP) and then phthalic acid. jmb.or.kr

Further degradation of phthalic acid under aerobic conditions leads to the formation of protocatechuic acid. jmb.or.kr In some cases, other intermediates such as dimethyl phthalate (DMP) and benzyl (B1604629) butyl phthalate (BBP) have been identified during the degradation of DBP by certain fungal strains. mdpi.com Under anaerobic conditions, the key intermediate derived from phthalic acid is benzoyl-CoA. d-nb.infomdpi.com

Table 1: Common Intermediate Metabolites in Phthalate Biodegradation

| Parent Compound | Intermediate Metabolite | Degradation Condition | Microorganism Type |

|---|---|---|---|

| Dibutyl Phthalate (DBP) | Monobutyl Phthalate (MBP) | Aerobic | Bacteria |

| Dibutyl Phthalate (DBP) | Phthalic Acid (PA) | Aerobic/Anaerobic | Bacteria, Fungi |

| Phthalic Acid (PA) | Protocatechuic Acid | Aerobic | Bacteria |

| Phthalic Acid (PA) | Benzoyl-CoA | Anaerobic | Bacteria |

| Dibutyl Phthalate (DBP) | Dimethyl Phthalate (DMP) | Aerobic | Fungi |

Kinetic Studies and Influence of Environmental Factors on Degradation

The rate of phthalate biodegradation is influenced by a multitude of environmental factors. Kinetic studies often show that the degradation follows pseudo-first-order kinetics. researchgate.nettandfonline.com

Key environmental factors affecting degradation rates include:

Temperature: Temperature significantly impacts microbial activity. For instance, the complete degradation of certain phthalates by Gordonia sp. was achieved at 30°C. tandfonline.com

pH: The pH of the environment can affect enzyme activity and the availability of the substrate. Optimal pH for degradation varies depending on the microbial species; for example, Ochrobactrum anthropi strain L1-W showed optimal DEHP degradation at a pH of 6. nih.gov Some studies have shown that an increase in pH can enhance degradation rates in certain processes. conicet.gov.ar

Nutrient Availability: The presence of other carbon sources, like glucose, can either inhibit or enhance phthalate degradation depending on their concentration. jmb.or.kr

Salinity: Some bacteria, such as the halotolerant Ochrobactrum anthropi strain L1-W, can degrade phthalates in saline conditions. nih.gov

Initial Phthalate Concentration: The initial concentration of the phthalate can influence the degradation rate, with higher concentrations sometimes leading to substrate inhibition. tandfonline.comnih.gov

Table 2: Influence of Environmental Factors on Phthalate Degradation Kinetics

| Factor | Effect on Degradation Rate | Example |

|---|---|---|

| Temperature | Optimal temperature enhances microbial metabolism and degradation. | Complete degradation of DMP, DBP, and DnOP by Gordonia sp. at 30°C. tandfonline.com |

| pH | Affects enzyme activity and substrate availability. | Optimal DEHP degradation by Ochrobactrum anthropi at pH 6. nih.gov |

| Nutrient Availability | Presence of other carbon sources can be inhibitory or stimulatory. | Low glucose concentrations inhibited DBP degradation by Rhodococcus sp., while high concentrations enhanced it. jmb.or.kr |

| Initial Contaminant Concentration | Can influence degradation kinetics, with high concentrations potentially causing inhibition. | Ochrobactrum anthropi degraded 98.7% of DEHP at an initial concentration of 200 mg/L within 72 hours. nih.gov |

Photodegradation Processes

In addition to biodegradation, phthalates can be degraded by abiotic processes, primarily photodegradation, which involves the breakdown of the compounds by light, particularly ultraviolet (UV) radiation. d-nb.inforesearchgate.net While the natural photodegradation of phthalates can be slow, with half-lives ranging from years to millennia, it can be significantly accelerated by advanced oxidation processes (AOPs). researchgate.net

UV-Induced Degradation and Advanced Oxidation Processes (AOPs)

Direct photolysis of phthalates can occur when they absorb UV radiation, leading to the splitting of chemical bonds. researchgate.net However, this process is often inefficient on its own. capes.gov.br Advanced Oxidation Processes (AOPs) have proven to be much more effective for phthalate degradation. iwaponline.com AOPs generate highly reactive hydroxyl radicals (•OH) that can rapidly attack and mineralize organic pollutants. tandfonline.com

Common AOPs for phthalate degradation include:

UV/H₂O₂: The combination of UV light and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, significantly enhancing the degradation of phthalates like diethyl phthalate (DEP). capes.gov.brresearchgate.net

UV/Ozone (O₃): This process also produces hydroxyl radicals and has been shown to be highly effective in removing phthalates. tandfonline.com

Fenton and Photo-Fenton Processes: These methods use iron salts (Fe²⁺) and hydrogen peroxide to produce hydroxyl radicals, and their efficiency can be enhanced with UV light (photo-Fenton). iwaponline.commdpi.com

Photocatalysis (e.g., UV/TiO₂): Titanium dioxide (TiO₂) acts as a photocatalyst, which upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals. The UV/TiO₂ system has demonstrated high efficiency in degrading various phthalates. nih.govresearchgate.net

Investigation of Photodegradation Byproducts and Pathways

The byproducts of phthalate photodegradation vary depending on the specific process used.

Direct UV Photolysis: Under direct UV irradiation, the primary attack is often on the ester side chains, leading to byproducts such as o-hydroxybenzoates. researchgate.net Ring-opening byproducts are generally not observed in direct UV photolysis. researchgate.net The degradation can involve decarboxylation, hydroxylation, and dealkylation. researchgate.net

Advanced Oxidation Processes: In AOPs, the highly reactive hydroxyl radicals can attack both the side chains and the aromatic ring of the phthalate molecule. researchgate.netresearchgate.net This leads to the formation of hydroxylated intermediates and can result in the opening of the benzene (B151609) ring. researchgate.netresearchgate.net Common byproducts of AOPs include phthalic acid, benzoic acid derivatives, and smaller organic acids like formic acid and oxalic acid, ultimately leading to mineralization into CO₂ and water. mdpi.comresearchgate.net For instance, the photodegradation of diallyl phthalate (DAP) via the Fenton process was found to produce intermediates such as phthalic acid, 1,2-dihydroxybenzene, and various organic acids. mdpi.com

Table 3: Common Photodegradation Byproducts of Phthalates

| Parent Compound | Degradation Process | Identified Byproducts |

|---|---|---|

| Dibutyl Phthalate (DBP) | UV Photolysis | Butyl benzoate, Benzoic acid, Butyl-o-hydroxybenzoate nih.gov |

| Diethyl Phthalate (DEP) | UV/TiO₂ | Ethyl salicylate, Phthalic acid, o-Phthalic anhydride (B1165640), Benzenediol, p-Benzoquinone nih.gov |

| Diallyl Phthalate (DAP) | Fenton Oxidation | Phthalic acid, 1,2-dihydroxybenzene, 1,2,4-trihydroxybenzene, Maleic acid, Formic acid, Oxalic acid mdpi.com |

| General Phthalate Esters | Advanced Oxidation Processes | Phthalic acid, Benzoic acid ethyl ester, 2,5-dihydroxybenzoic acid, Acetic acid researchgate.net |

Chemical Transformation Mechanisms (e.g., Hydrolysis)

Zinc phthalate is the zinc salt of phthalic acid. Its environmental fate is intrinsically linked to the behavior of its constituent ions: the zinc cation (Zn²⁺) and the phthalate anion (C₈H₄O₄²⁻). The phthalate anion is the final product of the hydrolysis of phthalate esters (PAEs), a major class of industrial plasticizers and common environmental contaminants. researchgate.netnih.gov Therefore, to understand the environmental context of the phthalate component of this compound, it is crucial to examine the hydrolysis pathways of PAEs.

Hydrolysis is a primary abiotic degradation process for phthalate esters in the environment, particularly in aquatic systems and moist soils. researchgate.netresearchgate.net It is a chemical transformation in which the ester bond is cleaved by reaction with water, resulting in the formation of an alcohol and a carboxylic acid. researchgate.net For phthalate diesters, this process typically occurs in a stepwise manner. The first hydrolysis step converts the diester into a monoester and an alcohol. researchgate.netd-nb.info The second, subsequent hydrolysis step breaks down the monoester into phthalic acid and a second molecule of alcohol. researchgate.net Phthalic acid can then exist as the phthalate anion, depending on the ambient pH.

The general reaction scheme is as follows:

Phthalate Diester + H₂O → Phthalate Monoester + Alcohol

Phthalate Monoester + H₂O → Phthalic Acid + Alcohol

Several factors significantly influence the rate of phthalate ester hydrolysis:

pH: The pH of the surrounding medium is a dominant factor. researchgate.net Hydrolysis rates are substantially increased under alkaline (basic) conditions. researchgate.net In contrast, the reaction is considerably slower in acidic conditions and occurs at negligible rates at a neutral pH of 7. researchgate.net It has been estimated that acid-catalyzed hydrolysis is about four orders of magnitude slower than hydrolysis under alkaline conditions. researchgate.net

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. researchgate.netresearchgate.net In environments with elevated temperatures, such as the lower layers of landfills, the propensity for hydrolysis is enhanced. researchgate.net

Chemical Structure: The structure of the alcohol side chain on the phthalate ester plays a crucial role in its susceptibility to hydrolysis. Esters with shorter, less complex alkyl chains are hydrolyzed more rapidly than those with longer or branched chains. portlandpress.comepa.gov For instance, dimethyl phthalate and diethyl phthalate are metabolized much more quickly than di-(2-ethylhexyl) phthalate (DEHP). portlandpress.comepa.gov

Catalysts: The presence of other chemicals, such as certain metal ions, can catalyze the transformation of phthalates. researchgate.netresearchgate.net

Research has quantified the hydrolysis rates for various phthalate esters under specific conditions. These studies confirm the general principles governing this degradation pathway.

Table 1: Relative Hydrolysis Rates of Common Phthalate Esters

This table illustrates the general trend in hydrolysis rates based on the alkyl chain structure. Shorter-chain phthalates exhibit faster hydrolysis compared to their longer-chain counterparts.

| Phthalate Ester | Alkyl Chain Structure | Relative Rate of Hydrolysis | Primary Hydrolysis Product (Monoester) |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | Short (Methyl) | Fast portlandpress.comepa.gov | Monomethyl Phthalate |

| Diethyl Phthalate (DEP) | Short (Ethyl) | Fast portlandpress.comepa.gov | Monoethyl Phthalate acs.org |

| Di-n-butyl Phthalate (DBP) | Short (n-Butyl) | Fast portlandpress.comepa.gov | Monobutyl Phthalate |

| Butyl Benzyl Phthalate (BBzP) | Mixed (Butyl/Benzyl) | Intermediate chemrxiv.org | Monobutyl Phthalate / Monobenzyl Phthalate |

| Di-(2-ethylhexyl) Phthalate (DEHP) | Long, Branched (2-ethylhexyl) | Slow portlandpress.com | Mono-(2-ethylhexyl) Phthalate (MEHP) acs.org |

| Di-n-octyl Phthalate (DNOP) | Long (n-Octyl) | Slow portlandpress.com | Mono-n-octyl Phthalate |